molecular formula C32H48O8 B1231107 Cucurbitacin C CAS No. 5988-76-1

Cucurbitacin C

Cat. No.: B1231107
CAS No.: 5988-76-1
M. Wt: 560.7 g/mol
InChI Key: DGIGXLXLGBAJJN-UHFFFAOYSA-N
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Description

Cucurbitacin C is a naturally occurring biochemical compound belonging to the cucurbitacin family, which are tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers, pumpkins, and gourds. This compound is known for its bitter taste and has been studied for its various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of cucurbitacin C involves multiple enzymatic steps. Zhang et al. (2014) identified nine cucumber genes involved in the biosynthesis pathway of this compound and elucidated four catalytic steps . The process begins with the cyclization of oxidosqualene to form cucurbitadienol, which is then converted into this compound through a series of oxidation and glycosylation reactions.

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources, such as cucumbers. The extraction process involves solvent extraction followed by purification using chromatographic techniques. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Cucurbitacin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of hydroxylated derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions to introduce different functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

Chemistry:

  • Used as a starting material for the synthesis of novel triterpenoid derivatives with potential biological activities.

Biology:

  • Studied for its role in plant defense mechanisms against herbivores and pathogens.

Medicine:

Industry:

Comparison with Similar Compounds

Cucurbitacin C is part of a larger family of cucurbitacins, which includes compounds such as cucurbitacin A, B, D, E, I, and others. These compounds share a similar tetracyclic triterpenoid structure but differ in their functional groups and biological activities.

Comparison with Other Cucurbitacins:

Uniqueness of this compound:

Properties

IUPAC Name

[6-[3,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O8/c1-18(34)40-27(2,3)14-13-24(37)31(8,39)26-21(35)15-29(6)22-11-9-19-20(10-12-23(36)28(19,4)5)32(22,17-33)25(38)16-30(26,29)7/h9,13-14,20-23,26,33,35-36,39H,10-12,15-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIGXLXLGBAJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)CO)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB]
Record name Cucurbitacin C
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4540
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

THE BINDING OF CUCURBITACINS TO GLUCOCORTICOID RECEPTORS IN HELA CELL-FREE SYSTEMS & IN INTACT CELLS WAS STUDIED BY COMPETITION WITH (3)H-CORTISOL. CUCURBITACINS DIMINISHED THE (3)H-CORTISOL BINDING. THE DIFFERENCE IN BINDING AFFINITY AT TWO TEMPERATURES SUGGESTS THAT CUCURBITACINS ARE METABOLIZED UNDER PHYSIOLOGICAL CONDITIONS. A LINEAR CORRELATION WAS OBSERVED BETWEEN LOGARITHMS OF RELATIVE BINDING AFFINITIES & OF CYTOTOXIC ACTIVITIES OF CUCURBITACINS. HENCE, THE CUCURBITACIN BINDING TO GLUCOCORTICOID RECEPTORS SEEMS TO BE A NECESSARY STEP FOR CYTOTOXIC ACTION OF THESE COMPOUNDS.
Details WITKOWSKI A, KONOPA J; BINDING OF THE CYTOTOXIC AND ANTITUMOR TRITERPENES, CUCURBITACINS, TO GLUCOCORTICOID RECEPTORS OF HELA CELLS; BIOCHIM BIOPHYS ACTA 674(2) 246 (1981)
Record name CUCURBITACIN C
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3477
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

NEEDLES FROM ETHYL ACETATE

CAS No.

5988-76-1
Record name CUCURBITACIN C
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3477
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

207-207.5 °C
Details The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 340
Record name CUCURBITACIN C
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3477
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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